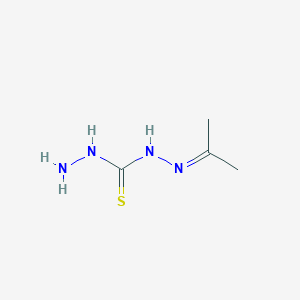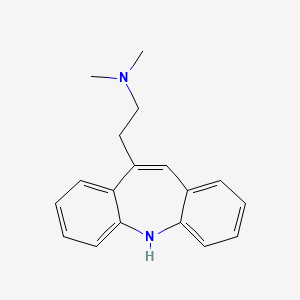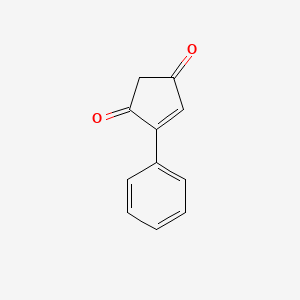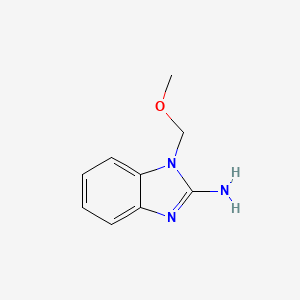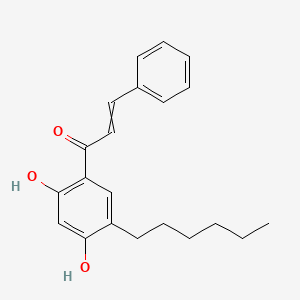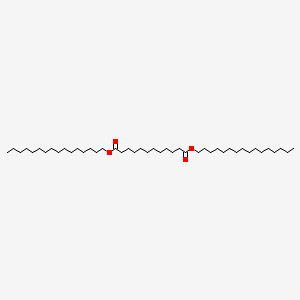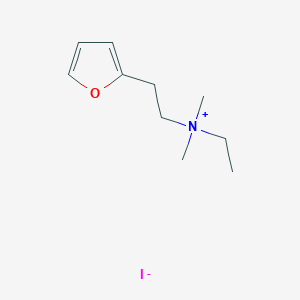
Ammonium, (2-(2-furyl)ethyl)dimethylethyl-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (2-(2-furyl)ethyl)dimethylethyl-, iodide is a quaternary ammonium compound with the molecular formula C10H18NOI. It is characterized by the presence of a furan ring, an ethyl group, and a dimethylethyl group attached to the nitrogen atom, with iodide as the counterion. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, (2-(2-furyl)ethyl)dimethylethyl-, iodide typically involves the alkylation of a tertiary amine with an alkyl halide. One common method is the reaction of (2-(2-furyl)ethyl)dimethylethylamine with methyl iodide under basic conditions. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, and the product is isolated by precipitation or crystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, (2-(2-furyl)ethyl)dimethylethyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation Reactions: The furan ring can undergo oxidation to form furan derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (for iodide to nitrate substitution) and sodium hydroxide (for iodide to hydroxide substitution).
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include ammonium, (2-(2-furyl)ethyl)dimethylethyl-, chloride or hydroxide.
Oxidation Reactions: Products include furan derivatives such as 2-furancarboxylic acid.
Reduction Reactions: Products include (2-(2-furyl)ethyl)dimethylethylamine.
Wissenschaftliche Forschungsanwendungen
Ammonium, (2-(2-furyl)ethyl)dimethylethyl-, iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It is used in the study of ion channels and neurotransmitter receptors due to its ability to interact with biological membranes.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of ammonium, (2-(2-furyl)ethyl)dimethylethyl-, iodide involves its interaction with biological membranes and ion channels. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, altering membrane permeability and ion transport. This interaction can affect various cellular processes, including signal transduction and neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ammonium, (2-(2-furyl)ethyl)dimethyl-, chloride
- Ammonium, (2-(2-furyl)ethyl)dimethyl-, bromide
- Ammonium, (2-(2-furyl)ethyl)dimethylethyl-, hydroxide
Uniqueness
Ammonium, (2-(2-furyl)ethyl)dimethylethyl-, iodide is unique due to the presence of the iodide ion, which imparts specific chemical properties such as higher reactivity in substitution reactions. Additionally, the furan ring provides aromatic stability and potential for further functionalization, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
38914-86-2 |
|---|---|
Molekularformel |
C10H18INO |
Molekulargewicht |
295.16 g/mol |
IUPAC-Name |
ethyl-[2-(furan-2-yl)ethyl]-dimethylazanium;iodide |
InChI |
InChI=1S/C10H18NO.HI/c1-4-11(2,3)8-7-10-6-5-9-12-10;/h5-6,9H,4,7-8H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OXXIIHXAKXTRBB-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(C)CCC1=CC=CO1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


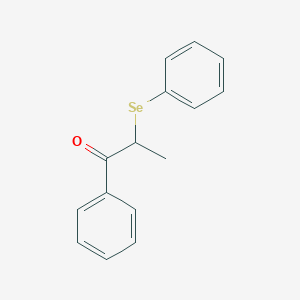

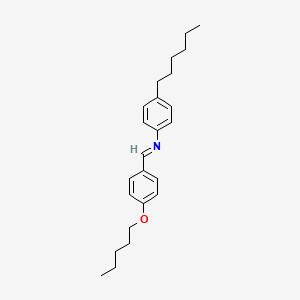
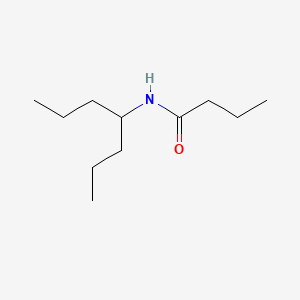
![2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-nitrophenyl)azo]-](/img/structure/B14672872.png)
![1-(2,4-Dinitrophenyl)-2-[2-(ethylsulfanyl)-1-phenylethylidene]hydrazine](/img/structure/B14672874.png)
